3-[4-[(1E,3E)-4-[4-(diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide
CAS No.: 161433-30-3
Cat. No.: VC20931882
Molecular Formula: C28H43Br2N3
Molecular Weight: 581.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 161433-30-3 |
|---|---|
| Molecular Formula | C28H43Br2N3 |
| Molecular Weight | 581.5 g/mol |
| IUPAC Name | 3-[4-[(1E,3E)-4-[4-(diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide |
| Standard InChI | InChI=1S/C28H43N3.2BrH/c1-6-30(7-2)28-18-16-26(17-19-28)14-11-12-15-27-20-23-29(24-21-27)22-13-25-31(8-3,9-4)10-5;;/h11-12,14-21,23-24H,6-10,13,22,25H2,1-5H3;2*1H/q+2;;/p-2 |
| Standard InChI Key | CPDHBIMOKOHWDD-UHFFFAOYSA-L |
| Isomeric SMILES | CCN(CC)C1=CC=C(C=C1)/C=C/C=C/C2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] |
| SMILES | CCN(CC)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] |
| Canonical SMILES | CCN(CC)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] |
Introduction
3-[4-[(1E,3E)-4-[4-(diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide is a complex organic compound belonging to the class of quaternary ammonium compounds. It features a pyridinium core with multiple substituents, making it a versatile molecule for research and industrial applications. This compound is characterized by its positively charged nitrogen atoms bonded to four organic groups, which contribute to its unique structural and functional properties.
Synthesis
The synthesis of complex organic compounds like 3-[4-[(1E,3E)-4-[4-(diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide typically involves multiple steps. Modern techniques such as microwave-assisted synthesis or solvent-free conditions may enhance yields and reduce reaction times. The detailed synthesis protocol would involve the preparation of the pyridinium core, the butadienyl chain, and the triethylazanium group, followed by their assembly and purification.
Research Findings and Future Directions
Research on quaternary ammonium compounds like 3-[4-[(1E,3E)-4-[4-(diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide is ongoing, with a focus on understanding their structural properties and biological activities. Future studies should aim to investigate its pharmacokinetics, toxicity, and efficacy in various biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume